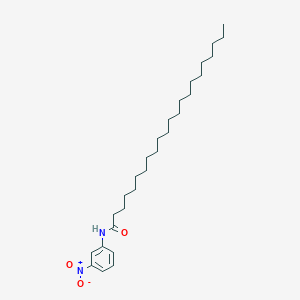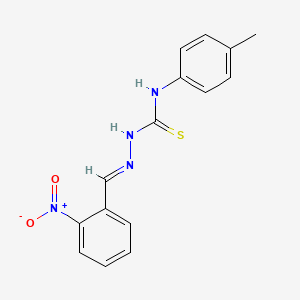
N-(3-nitrophenyl)docosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)docosanamide: is an organic compound with the molecular formula C28H48N2O3 It is an amide derivative, where the amide group is attached to a long-chain fatty acid and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)docosanamide typically involves the reaction of docosanoic acid with 3-nitroaniline. The process can be summarized as follows:
Activation of Docosanoic Acid: Docosanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated docosanoic acid is then reacted with 3-nitroaniline under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: N-(3-nitrophenyl)docosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Strong acids or bases, elevated temperatures.
Major Products Formed:
Reduction: N-(3-aminophenyl)docosanamide.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Docosanoic acid and 3-nitroaniline.
科学研究应用
N-(3-nitrophenyl)docosanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and cleavage, as well as in the development of new synthetic methodologies.
Biology: The compound’s long-chain fatty acid moiety makes it a candidate for studies on lipid metabolism and interactions with biological membranes.
Industry: Used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of N-(3-nitrophenyl)docosanamide involves its interaction with biological membranes and enzymes. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitrophenyl group can participate in various biochemical reactions, including redox processes and interactions with proteins.
相似化合物的比较
Similar Compounds:
N-(4-nitrophenyl)docosanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)octadecanamide: Similar structure but with a shorter fatty acid chain.
Uniqueness: N-(3-nitrophenyl)docosanamide is unique due to its specific combination of a long-chain fatty acid and a meta-substituted nitrophenyl group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
属性
分子式 |
C28H48N2O3 |
|---|---|
分子量 |
460.7 g/mol |
IUPAC 名称 |
N-(3-nitrophenyl)docosanamide |
InChI |
InChI=1S/C28H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(31)29-26-22-21-23-27(25-26)30(32)33/h21-23,25H,2-20,24H2,1H3,(H,29,31) |
InChI 键 |
RECCQFUJYOMWDH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)
![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
